molecular formula C21H20O10 B1683572 Vitexin CAS No. 3681-93-4

Vitexin

Cat. No.: B1683572
CAS No.: 3681-93-4
M. Wt: 432.4 g/mol
InChI Key: SGEWCQFRYRRZDC-VPRICQMDSA-N
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Mechanism of Action

Target of Action

Vitexin, a natural flavone glucoside, interacts with several targets in the body. It has been shown to modulate GABAergic neurotransmission , affect the cholinergic system , and interact with heat shock proteins . Additionally, this compound has been found to directly bind to fat mass and obesity-associated protein (FTO) , and Apurinic/Apyrimidinic Endonuclease 1 (APEX1) , which are involved in RNA modification and DNA repair, respectively.

Mode of Action

This compound exerts its effects by interacting with its targets and inducing changes at the molecular level. For instance, it has been shown to regulate the expression of heat shock proteins, thereby protecting against heat-stress-induced apoptosis . This compound also inhibits the interaction of APEX1 with acetyltransferase p300, potentially promoting m6A demethylation .

Biochemical Pathways

This compound influences several biochemical pathways. It activates the NRF2/heme oxygenase-1 (HO-1) pathway by inhibiting the KEAP1- and ubiquitination-mediated degradation of NRF2, thereby increasing the expression of GPX4, and further inhibiting lipid peroxidation and ferroptosis . This compound also inhibits TMAO-mediated RNA m6A modification , exhibiting anti-inflammatory effects .

Result of Action

The action of this compound results in a variety of molecular and cellular effects. It has been shown to have antioxidant properties, protecting against reactive oxygen species, lipid peroxidation, and other oxidative damages in a variety of oxidative stress-related diseases . This compound also exhibits anti-inflammatory effects, improving vascular pathological changes and the inflammatory status in high-fat diet-fed mice .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound-loaded chitosan nanoparticles have been shown to be stable in acidic and neutral pH media, suggesting that the loaded this compound can potentially withstand the harsh gastrointestinal environment . The in vitro simulated GI digestion confirms the enhanced bioaccessibility of this compound after loading into chitosan nanoparticles .

Biochemical Analysis

Biochemical Properties

Vitexin interacts with various enzymes, proteins, and other biomolecules. It exhibits antioxidation, anti-inflammation, anti-cancer, neuron-protection, and cardio-protection properties . It has been found to enhance resistance against oxidative stress inducers .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It reduces the viability of A549 cells in a dose-dependent manner . It also increases cell apoptosis, accompanied by the decreased Bcl-2/Bax ratio and the increased expression of cleaved caspase-3 . This compound also improves vascular pathological changes and the inflammatory status in mice .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It induces the release of cytochrome c from the mitochondria to the cytosol and the loss of mitochondrial membrane potential . It also significantly reduces the levels of p-PI3K, p-Akt, and p-mTOR . The pro-apoptotic effect of this compound on A549 cells is partly blocked by SC79, an Akt activator .

Temporal Effects in Laboratory Settings

This compound has been shown to have temporal effects in laboratory settings. It has been found that this compound could directly bind to fat mass and obesity-associated protein (FTO), potentially promoting m6A demethylation . The exposure (AUC, Cmax) decreased significantly with prolonged administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This compound exhibited cytotoxicity by reducing mitochondrial membrane potential and causing DNA fragmentation . The higher dose of this compound protected 100% of animals against the tonic-clonic seizures triggered by GABA antagonists .

Metabolic Pathways

This compound is involved in various metabolic pathways. It transforms to the aglycone structure and the glucose moiety is cleaved by the bacteria. The aglycone structure is then degraded to small phenolic acids including 3-(4-hydroxyphenyl) propionic acid, phenylacetic .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After 24 hr of intravenous administration, 16.30%, 3.47% and 9.72% of the given dose were excreted in urine, feces, and bile, respectively .

Comparison with Similar Compounds

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8/h1-6,14,17-19,21-25,27-29H,7H2/t14-,17-,18+,19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEWCQFRYRRZDC-VPRICQMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190287
Record name Vitexin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3681-93-4
Record name Vitexin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3681-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vitexin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003681934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vitexin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16836
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vitexin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-β-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.876
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VITEXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VP70K75OK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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